molecular formula C22H21N5OS B2426297 N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-48-5

N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Katalognummer: B2426297
CAS-Nummer: 852375-48-5
Molekulargewicht: 403.5
InChI-Schlüssel: JDDXGCYPYULXCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-3-16-6-10-18(11-7-16)23-20(28)14-29-21-13-12-19-24-25-22(27(19)26-21)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDXGCYPYULXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolopyridazine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. A common synthetic route includes the reaction of 3-(p-tolyl)-1H-[1,2,4]triazole-5-thiol with 6-chloropyridazine in the presence of a base such as potassium carbonate, typically conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the desired thioacetamide derivative efficiently.

The biological activity of N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is largely attributed to its interaction with specific molecular targets within biological systems. The triazolopyridazine core is known to bind to active sites on enzymes or receptors, leading to inhibition or modulation of their activities. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Modulation : It could affect receptor signaling pathways, influencing cellular responses and gene expression.

Anticancer Properties

Research has shown that compounds with similar triazolopyridazine structures exhibit significant anticancer activities by targeting various enzymes involved in tumor growth. For instance, derivatives have been reported to inhibit telomerase and histone deacetylase (HDAC), both critical in cancer progression .

Case Study : A study evaluating related compounds demonstrated that certain derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cell lines (HCT-116), indicating potent anticancer properties .

Antimicrobial Activity

N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has also been investigated for its antimicrobial potential. Compounds within this class have shown varying degrees of activity against bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ABacillus pumilus50 μg/mL
Compound BStaphylococcus aureus20 μg/mL
Compound CEscherichia coli30 μg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Variations in substituents on the triazole and pyridazine rings can significantly influence potency and selectivity against different biological targets.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis involves:

  • Core Formation : Cyclization of hydrazine derivatives with substituted aldehydes (e.g., p-tolyl aldehydes) under reflux in ethanol or THF .
  • Thioacetamide Coupling : Reaction of the triazolopyridazine core with thioacetic acid derivatives in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, using triethylamine as a base to deprotonate thiol groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Optimization Tips: Adjust solvent polarity to reduce byproducts, monitor reaction progress via TLC, and use inert atmospheres to prevent oxidation of sulfur groups .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C24_{24}H23_{23}N5_5OS: 441.16 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological assays) .
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or pyridazine rings to modulate electronic effects .
  • Bioassays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with IC50_{50} values .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with active sites (e.g., hydrogen bonding with p-tolyl groups) .

Q. What methodologies are recommended to resolve contradictions in reported biological activities of triazolopyridazine derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC50_{50} measurements .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., fluorinated analogs showing enhanced bioavailability) .
  • Proteomic Profiling : Use kinome-wide screening to differentiate off-target effects .

Q. What strategies are effective in elucidating the metabolic stability and degradation pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
  • Stability Studies : Expose the compound to simulated gastric fluid (pH 2.0) or UV light to assess degradation kinetics .
  • CYP450 Inhibition Assays : Identify enzymes (e.g., CYP3A4) responsible for metabolism using fluorogenic substrates .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analog comparisons .

Q. What experimental approaches are used to determine the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure substrate velocity at varying inhibitor concentrations to distinguish competitive vs. non-competitive inhibition .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to determine affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during binding to confirm thermodynamic drivers .

Q. How to address solubility challenges in biological testing of this compound?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve crystallinity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release in vivo .

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